molecular formula C6H7ClN2O B14837679 6-(Aminomethyl)-4-chloropyridin-3-OL

6-(Aminomethyl)-4-chloropyridin-3-OL

Katalognummer: B14837679
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: GVINQJBKHHJNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Aminomethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of aminomethylated pyridines It is characterized by the presence of an aminomethyl group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-chloropyridin-3-OL typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine as the starting material.

    Hydroxylation: The hydroxyl group at the 3rd position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-4-chloropyridin-3-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(Aminomethyl)-4-chloropyridin-3-one, while substitution of the chlorine atom may result in various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-4-chloropyridin-3-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the chlorine and hydroxyl groups.

    4-Chloro-3-hydroxypyridine: Similar structure but lacks the aminomethyl group.

    6-(Aminomethyl)-2-chloropyridin-3-OL: Similar structure but with the chlorine atom at a different position.

Uniqueness

6-(Aminomethyl)-4-chloropyridin-3-OL is unique due to the specific combination of functional groups on the pyridine ring

Eigenschaften

Molekularformel

C6H7ClN2O

Molekulargewicht

158.58 g/mol

IUPAC-Name

6-(aminomethyl)-4-chloropyridin-3-ol

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)9-3-6(5)10/h1,3,10H,2,8H2

InChI-Schlüssel

GVINQJBKHHJNLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=C1Cl)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.